molecular formula C13H11BrO B1344318 1-(Bromomethyl)-2-phenoxybenzene CAS No. 82657-72-5

1-(Bromomethyl)-2-phenoxybenzene

Cat. No.: B1344318
CAS No.: 82657-72-5
M. Wt: 263.13 g/mol
InChI Key: YQRIQBOWLXRKKG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromomethyl group and a phenoxy group

Mechanism of Action

Target of Action

1-(Bromomethyl)-2-phenoxybenzene is a brominated compound that has been used in the synthesis of various organic compounds Brominated compounds like this are often used in the formation of carbon-carbon bonds in organic synthesis, suggesting that its targets could be various organic substrates .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a brominated compound. In organic synthesis, it can participate in reactions such as the Suzuki-Miyaura cross-coupling . In this reaction, the bromine atom in this compound is replaced by an organoboron reagent, forming a new carbon-carbon bond .

Biochemical Pathways

For example, they can be involved in the synthesis of complex organic molecules, potentially affecting pathways related to the metabolism or function of these molecules .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism and excretion would depend on the specific biological system in which it is used .

Result of Action

The result of the action of this compound would depend on the specific context of its use. In organic synthesis, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its use in reactions like the Suzuki-Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .

Biochemical Analysis

Biochemical Properties

1-(Bromomethyl)-2-phenoxybenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 involves the oxidation of the bromomethyl group, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to modifications in their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can have downstream effects on cellular metabolism, including alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of by-products that may have different biological activities compared to the parent compound. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biological changes . For instance, high doses of this compound have been associated with toxic effects, including cellular damage and apoptosis . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I metabolic reactions, including oxidation and reduction, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its biological activity. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of the compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-phenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-phenoxybenzyl alcohol using bromine or a brominating agent such as phosphorus tribromide (PBr₃) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{OH} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{Br} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-phenoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-phenoxybenzene: Similar structure but with the bromomethyl group at the para position relative to the phenoxy group.

Uniqueness: 1-(Bromomethyl)-2-phenoxybenzene is unique due to the specific positioning of the bromomethyl and phenoxy groups, which can influence its reactivity and the types of reactions it undergoes. The ortho-substitution pattern can lead to different steric and electronic effects compared to its para-substituted analogs.

Properties

IUPAC Name

1-(bromomethyl)-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRIQBOWLXRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301668
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82657-72-5
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82657-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus tribromide (5.5 ml, 57.1 mmol) was added dropwise over a period of 10 min to a solution of 2-phenoxybenzylalcohol (4.08 g, 20.4 mmol) in dioxane (165 ml). The reaction mixture was stirred for 40 min. Another portion of phosphorus tribromide (5.5 ml, 57.1 mmol) was added. The reaction mixture was stirred for 56 hours at room temperature. It was cooled to 0° C. Water (45 ml) was added carefully. The reaction mixture was stirred for 30 min at room temperature. The mixture was extracted with ethyl acetate (100 ml). The ethyl acetate phase was washed with 1 N hydrochloric acid. The combined aqueous layers were extracted with ethyl acetate. The combined organic layers were washed with a saturated aqueous soludtion of sodium hydrogen carbonate (100 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane (1:3) as eluent, to give 4.80 g of 2-phenoxybenzyl bromide.
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5.5 mL
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45 mL
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Synthesis routes and methods II

Procedure details

Add 2-Phenoxy-benzoic acid (1 g, 4.67 mmol), in several portions, to a suspension of Lithium aluminium hydride (372 mg, 9.33 mmol) in dry THF (20 ml) at room temperature and stir. After 1 h, add aqueous 1M HCl dropwise carefully, then pour into H2O and extract three times with Et2O. Combine the organic phases, dry over Na2SO4 and concentrate at vacuum to yield pure (2-Phenoxy-phenyl)-methanol as courless oil. Add aqueous concentrated HBr (16 ml) to a solution of (2-Phenoxy-phenyl)-methanol (900 mg, 4.5 mmol) in CH2Cl2 (5 ml) and stir at room temperature. After 1 h. separate the organic phase and wash the aqueous one with CH2Cl2. Combine organic phases, wash with H2, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane:CH2Cl2, 2:1 to afford 1-Bromomethyl-2-phenoxy-benzene as colourless oil. 1H-NMR (CDCl3, 200 MHz): δ 7.44-7.01 (m, 8H), 6.84 (d, J=1.2 and 8.0 Hz, 1H), 4.60 (s, 2H).
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16 mL
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900 mg
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5 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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